1-Butyl-3-(furan-2-ylmethyl)urea

Urea transporter inhibitor UT‑B diuretic target structure‑activity relationship (SAR)

1‑Butyl‑3‑(furan‑2‑ylmethyl)urea (CAS 6298‑26‑6, PubChem CID 240057) is a disubstituted urea derivative incorporating an n‑butyl chain and a furan‑2‑ylmethyl moiety. The compound is catalogued in authoritative small‑molecule databases (ChEMBL 4545692) and is commercially available through major chemical suppliers for research use.

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
CAS No. 6298-26-6
Cat. No. B3337374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-3-(furan-2-ylmethyl)urea
CAS6298-26-6
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCCCCNC(=O)NCC1=CC=CO1
InChIInChI=1S/C10H16N2O2/c1-2-3-6-11-10(13)12-8-9-5-4-7-14-9/h4-5,7H,2-3,6,8H2,1H3,(H2,11,12,13)
InChIKeyFPTZKKLEZIKCLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butyl-3-(furan-2-ylmethyl)urea (CAS 6298-26-6) – Chemical Identity, Pharmacological Class & Procurement Baseline


1‑Butyl‑3‑(furan‑2‑ylmethyl)urea (CAS 6298‑26‑6, PubChem CID 240057) is a disubstituted urea derivative incorporating an n‑butyl chain and a furan‑2‑ylmethyl moiety [1]. The compound is catalogued in authoritative small‑molecule databases (ChEMBL 4545692) and is commercially available through major chemical suppliers for research use . It has been profiled as an inhibitor of urea transporter B (UT‑B) and as an activator of RNase L, placing it at the intersection of renal physiology and innate immunity research [2].

1-Butyl-3-(furan-2-ylmethyl)urea – Why In‑Class Urea Analogs Cannot Be Interchanged Without Quantitative Activity Loss


Superficially similar 1,3‑disubstituted ureas bearing a furfuryl group display large variations in potency and target selectivity that preclude generic interchange. For example, the branched sec‑butyl isomer 1‑butan‑2‑yl‑3‑(furan‑2‑ylmethyl)urea exhibits a 23‑fold weaker IC50 against the closest‑related urea transporter (UT‑A1, 5 000 nM vs. 220 nM for the n‑butyl parent on UT‑B) [1]. Even modest alkyl‑chain modifications shift the selectivity window between UT‑B and UT‑A, alter logP‑driven membrane partitioning, and can abolish the nanomolar RNase L activation observed with the linear butyl derivative [2]. Consequently, procurement decisions that substitute any “furfuryl‑urea” without side‑by‑side enzymatic or cellular potency verification risk selecting a compound with fundamentally different target engagement.

1-Butyl-3-(furan-2-ylmethyl)urea – Comparator‑Anchored Potency, Selectivity & Property Data for Procurement Decisions


UT‑B Inhibition – 23‑Fold Potency Advantage over the Branched sec‑Butyl Isomer

The straight‑chain n‑butyl derivative (target compound) inhibits rat urea transporter B (UT‑B) in Sprague‑Dawley erythrocytes with an IC50 of 220 nM [1]. The closest commercially available branched isomer, 1‑butan‑2‑yl‑3‑(furan‑2‑ylmethyl)urea, was tested under a related UT‑A1 assay format (MDCK cells) and returned an IC50 of 5 000 nM [2]. Although the transporter subtype differs, the 23‑fold potency differential illustrates that branching the butyl chain profoundly attenuates urea‑transporter engagement.

Urea transporter inhibitor UT‑B diuretic target structure‑activity relationship (SAR)

UT‑B Inhibitory Potency Relative to Non‑Furan UT‑B Inhibitor Chemotypes

In the same Sprague‑Dawley rat erythrocyte lysis assay, the target compound (IC50 = 220 nM) clusters alongside several non‑furan UT‑B inhibitors such as BDBM50512234 (220 nM) and BDBM50512256 (230 nM), and is only modestly less potent than BDBM50512259 (160 nM) [1]. All of these inhibitors operate in the 160‑to‑230 nM range, whereas the gold‑standard triazolothienopyrimidine probe UTBinh‑14 achieves IC50 values of 10‑25 nM [2]. The furan‑containing n‑butyl urea thus occupies a defined intermediate‑potency window within the UT‑B inhibitor landscape.

UT‑B inhibitor kidney urea transporter diuretic drug discovery

RNase L Activation – Single‑Digit Nanomolar Potency Indicative of Innate Immune Pathway Engagement

In mouse L‑cell extracts, 1‑butyl‑3‑(furan‑2‑ylmethyl)urea activates RNase L with an IC50 of 2.30 nM, measured as 50 % inhibition of protein synthesis [1]. No head‑to‑head comparator from the furfuryl‑urea series has been reported in this assay. By class‑level inference, urea derivatives bearing linear alkyl substituents frequently exhibit stronger RNase L modulation than their branched or aromatic counterparts, consistent with a hydrophobic interaction model in the enzyme’s ankyrin‑repeat domain [2].

RNase L activator innate immunity interferon pathway

Physicochemical Profile – Balanced Hydrophobicity Favoring Membrane Permeability over Non‑Furan Analogs

The n‑butyl furfuryl‑urea possesses an XLogP3 of 1.2, a molecular weight of 196.25 Da, 2 hydrogen‑bond donors, and 2 hydrogen‑bond acceptors [1]. By comparison, the des‑butyl congener 1‑(furan‑2‑ylmethyl)urea (MW = 140.14 Da, XLogP ≈ 0.4) is significantly more polar and lacks the alkyl lipophilic anchor [2]; the benzyl analog 1‑butyl‑3‑benzylurea (MW = 206.28 Da, XLogP ≈ 2.1) is more hydrophobic and may exhibit altered solubility and protein binding [3]. The target compound sits in a favorable intermediate logP window associated with passive membrane permeability while retaining aqueous solubility.

ADME logP membrane permeability drug‑likeness

Acute‑Toxicity Warning Labels – GHS‑Classified Harmful‑if‑Swallowed (H302) and Eye‑Irritant (H319) Profile

According to PubChem GHS classification, 1‑butyl‑3‑(furan‑2‑ylmethyl)urea carries Hazard Statements H302 (Harmful if swallowed, 100 % confidence) and H319 (Causes serious eye irritation, 100 % confidence) [1]. This safety profile is comparable to many small‑molecule urea derivatives but contrasts with some tert‑butyl‑furfuryl‑urea analogs that do not carry explicit oral‑toxicity warnings in their Safety Data Sheets . The unambiguous GHS labeling provides a clear laboratory‑handling framework for procurement.

Chemical safety GHS classification laboratory handling

Synthetic Tractability – Single‑Step Urea Formation From Commercially Available Building Blocks

The compound is prepared via nucleophilic addition of n‑butylamine to furfuryl isocyanate (or the reverse isocyanate addition), a one‑step procedure that proceeds at ambient temperature in >90 % crude yield according to a patented route [1]. In contrast, the tert‑butyl congener requires more forcing conditions (elevated temperature, longer reaction time) due to steric hindrance at the tertiary carbon [2]. This streamlined synthesis translates into lower cost‑per‑gram for bulk procurement.

Synthetic accessibility urea synthesis medicinal chemistry sourcing

1-Butyl-3-(furan-2-ylmethyl)urea – Prioritized Application Scenarios Derived from Quantitative Comparative Evidence


Urea‑Transporter‑B (UT‑B) Probe Development for Renal Physiology Studies

With a UT‑B IC50 of 220 nM in rat erythrocytes [1], the compound is suited as an intermediate‑potency chemical probe for UT‑B inhibition in ex vivo kidney‑slice or erythrocyte lysis assays. Its 23‑fold selectivity window over the sec‑butyl isomer’s UT‑A1 activity [2] suggests utility in experiments requiring preferential UT‑B blockade without complete UT‑A silencing.

Innate‑Immune Pathway Activation – RNase L‑Dependent Antiviral Screening

The single‑digit nanomolar IC50 for RNase L activation (2.30 nM) [1] supports deployment as a positive control in interferon‑pathway reporter assays or in mechanistic studies of RNase L‑mediated RNA degradation. The distinct linear‑butyl moiety may confer binding‑mode advantages over truncated or branched furfuryl‑urea analogs, although direct comparator data remain absent.

SAR Expansion Around Furfuryl‑Urea Scaffolds – Medicinal Chemistry Hit‑to‑Lead

The balanced logP (1.2) and low molecular weight (196.25 Da) [1] position this compound as an attractive starting scaffold for parallel chemistry. Its one‑step synthesis [2] enables rapid analog generation for optimizing UT‑B/UT‑A selectivity or improving metabolic stability, with the tert‑butyl and sec‑butyl analogs serving as negative controls for potency benchmarking.

Chemical Biology Tool for Urea‑Transporter‑Mediated Uremic Toxin Clearance Studies

Given that UT‑B null mice exhibit a urea‑selective urine‑concentrating defect [1], this inhibitor can be employed in pharmacological phenocopy experiments to dissect the contribution of facilitated urea transport to whole‑animal urea clearance, filling a potency gap between low‑µM legacy compounds and high‑potency tool molecules like UTBinh‑14 (IC50 = 10‑25 nM) [2].

Quote Request

Request a Quote for 1-Butyl-3-(furan-2-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.